(2-(4-Bromophenyl)thiazol-4-yl)methanol
Overview
Description
“(2-(4-Bromophenyl)thiazol-4-yl)methanol” is a heterocyclic organic compound with the molecular weight of 270.15 . It has a white solid physical form . The IUPAC name of this compound is [2- (4-bromophenyl)-1,3-thiazol-4-yl]methanol .
Molecular Structure Analysis
The InChI code of this compound is 1S/C10H8BrNOS/c11-8-3-1-7 (2-4-8)10-12-9 (5-13)6-14-10/h1-4,6,13H,5H2 . This indicates the presence of a bromophenyl group and a thiazolyl group attached to a methanol group .Physical and Chemical Properties Analysis
“this compound” is a white solid . It has a molecular weight of 270.15 . The compound’s InChI code is 1S/C10H8BrNOS/c11-8-3-1-7 (2-4-8)10-12-9 (5-13)6-14-10/h1-4,6,13H,5H2 .Scientific Research Applications
Synthesis and Characterization of Thiazole Derivatives
Thiazole derivatives have been synthesized and characterized for their structural properties and potential applications. For instance, novel compounds incorporating thiazol-5-yl and thiophene-2-yl methanone have been synthesized, with their structural optimization and interpretation of theoretical vibrational spectra conducted using density functional theory calculations. These studies provide insights into the equilibrium geometry, various bonding features, and harmonic vibrational wave numbers, essential for understanding the chemical behavior and potential applications of such compounds in various fields, including antibacterial activity (Shahana & Yardily, 2020).
Applications in Sensing and Detection
Thiazole derivatives have shown promising applications in sensing and detection. A phenyl thiadiazole-based Schiff base receptor, for example, has demonstrated excellent selectivity and sensitivity towards Al3+ ions, indicating potential uses in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).
Catalysis and Organic Synthesis
In organic synthesis, thiazole derivatives serve as catalysts or intermediates. A study highlighted In(OTf)3-catalyzed synthesis processes involving furan-2-yl(phenyl)methanol derivatives, leading to the efficient production of benzo[b][1,4]thiazine or oxazine derivatives, showcasing the utility of thiazole derivatives in facilitating organic transformations (Reddy et al., 2012).
Antimicrobial Applications
The antimicrobial evaluation of thiazole derivatives reveals their potential in combating various microbial strains. Synthesis and characterization of two-amino-4-(4-chlorophenyl) thiazole derivatives have been conducted, demonstrating moderate antibacterial activity against Gram-positive bacteria and high antifungal activity against Candida species, suggesting their potential as leads for developing new antimicrobial agents (Kubba & Rahim, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been reported to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the biological target and the specific derivative .
Biochemical Pathways
These could include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth, suppression of viral replication, protection of neurons, and inhibition of tumor growth .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (2-(4-Bromophenyl)thiazol-4-yl)methanol are largely determined by its thiazole ring. Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on various human tumor cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Thiazole derivatives are known to interact with biomolecules through various mechanisms, including binding interactions, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
[2-(4-bromophenyl)-1,3-thiazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIBHFBTMSKGEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653779 | |
Record name | [2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21160-53-2 | |
Record name | [2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.